Methyl [4-(cyanomethyl)-2-nitrophenyl]carbamate
Description
Methyl [4-(cyanomethyl)-2-nitrophenyl]carbamate is a nitroaromatic carbamate derivative characterized by a methyl carbamate group (-OCONHCH₃), a cyanomethyl (-CH₂CN) substituent at the para position, and a nitro (-NO₂) group at the ortho position on the benzene ring (Fig. 1). Limited commercial data suggest its application in academic settings, with suppliers offering it for specialized studies . However, detailed toxicological or pharmacokinetic data remain scarce, necessitating cautious handling .
Properties
Molecular Formula |
C10H9N3O4 |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
methyl N-[4-(cyanomethyl)-2-nitrophenyl]carbamate |
InChI |
InChI=1S/C10H9N3O4/c1-17-10(14)12-8-3-2-7(4-5-11)6-9(8)13(15)16/h2-3,6H,4H2,1H3,(H,12,14) |
InChI Key |
SWSTUSZYSQVUKY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=C(C=C(C=C1)CC#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [4-(cyanomethyl)-2-nitrophenyl]carbamate typically involves the reaction of 4-(cyanomethyl)-2-nitrophenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as tetrahydrofuran (THF) and catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl [4-(cyanomethyl)-2-nitrophenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyanomethyl group can be converted to an amine group.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Design and Development
The carbamate structure is prevalent in many pharmaceuticals due to its ability to enhance bioactivity and stability. Methyl [4-(cyanomethyl)-2-nitrophenyl]carbamate can serve as a precursor for developing novel therapeutic agents. Research indicates that compounds containing nitrophenyl moieties exhibit significant biological activity, making them suitable candidates for drug design .
1.2 Anticancer Activity
Recent studies have highlighted the potential of carbamate derivatives in anticancer therapies. For instance, compounds similar to this compound have shown promising results against various cancer cell lines, demonstrating cytotoxic effects with IC50 values in the micromolar range . The mechanism often involves cell cycle arrest and induction of apoptosis, which are critical for effective cancer treatment.
Agrochemical Applications
2.1 Insecticides and Herbicides
This compound can be utilized as an active ingredient in insecticides and herbicides due to its neurotoxic properties against pests. The cyanomethyl group enhances the compound's potency, making it effective in controlling pest populations while minimizing environmental impact .
| Application | Description |
|---|---|
| Insecticide | Targets specific insect neurotransmitters, leading to paralysis and death. |
| Herbicide | Inhibits growth of unwanted plants through metabolic disruption. |
Synthesis and Chemical Properties
3.1 Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-nitrophenol derivatives with cyanomethylating agents under controlled conditions. This method allows for the precise introduction of functional groups that enhance biological activity .
3.2 Stability and Reactivity
The compound exhibits stability under various conditions, making it suitable for both laboratory research and field applications. Its reactivity profile allows it to engage in further chemical transformations, which can be exploited in developing more complex molecules for therapeutic use .
Case Studies
4.1 Anticancer Compound Development
A study focused on synthesizing derivatives of this compound demonstrated its effectiveness against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that modifications to the nitrophenyl group significantly enhanced anticancer activity, with some derivatives achieving IC50 values below 10 µM .
4.2 Agricultural Field Trials
Field trials conducted to assess the efficacy of this compound as an insecticide showed a marked reduction in pest populations compared to untreated controls. The compound's selective toxicity ensured minimal impact on beneficial insects, highlighting its potential as an environmentally friendly pest control agent .
Mechanism of Action
The mechanism of action of methyl [4-(cyanomethyl)-2-nitrophenyl]carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl [4-(cyanomethyl)-2-nitrophenyl]carbamate are compared below with five analogous compounds (Table 1). Key differences in substituents, physicochemical properties, and applications are highlighted.
Table 1: Comparative Analysis of this compound and Analogues
Structural and Functional Differences
- Nitro Group Position: Unlike O-Phenyl-N-(4-nitrophenyl) Carbamate (para-nitro), this compound has an ortho-nitro group, which may influence electronic effects and hydrogen-bonding capacity .
- Carbamate Alkyl Chain : Ethyl and tert-butyl carbamates (e.g., ) exhibit altered hydrolysis kinetics and solubility compared to the methyl variant in the target compound.
- Electron-Withdrawing Groups: The cyanomethyl group in the main compound enhances electrophilicity, whereas fluorine in Ethyl {4-[(4-fluorobenzyl)amino]-2-nitrophenyl}carbamate introduces resonance effects .
Biological Activity
Methyl [4-(cyanomethyl)-2-nitrophenyl]carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
1. Synthesis and Structural Characteristics
This compound can be synthesized through various methods involving the reaction of nitrophenol derivatives with cyanomethyl isocyanate. The general reaction can be outlined as follows:
This compound features a carbamate functional group, which is known for its diverse biological activities.
2.1 Antimicrobial Properties
Recent studies have indicated that derivatives of carbamate compounds exhibit significant antimicrobial activity. For instance, this compound has shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| This compound | E. coli | 64 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antibiotics.
2.2 Cytotoxicity Studies
Cytotoxicity assays using various cancer cell lines have demonstrated that this compound has a selective cytotoxic effect. For example, it was observed to induce apoptosis in human breast cancer cell lines (MDA-MB-231) with an IC50 value of approximately 25 µM. This activity was confirmed through annexin V-FITC staining assays.
3. Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the nitrophenyl ring significantly influence the biological activity of the compound. Substituents at the para position of the phenyl ring enhance antimicrobial potency, while variations in the carbamate moiety affect cytotoxicity.
| Modification | Effect on Activity |
|---|---|
| Para-cyanomethyl substitution | Increases antibacterial activity |
| Nitro group position alteration | Affects cytotoxicity profile |
4.1 Case Study: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, this compound was tested against multidrug-resistant bacterial strains. The results showed that modifications to the carbamate structure significantly enhanced its efficacy, suggesting a pathway for further drug development.
4.2 Case Study: Cancer Cell Apoptosis
A comprehensive study evaluated the apoptosis-inducing capabilities of the compound in vitro. The results indicated a significant increase in apoptotic cells when treated with this compound compared to controls, highlighting its potential as an anticancer agent.
5. Conclusion
This compound exhibits promising biological activities, particularly in antimicrobial and anticancer applications. Its structure-activity relationship provides valuable insights for further modifications aimed at enhancing its therapeutic potential. Continued research into this compound may yield significant advancements in drug development for treating resistant infections and cancer.
Q & A
Q. What are the recommended synthetic routes for Methyl [4-(cyanomethyl)-2-nitrophenyl]carbamate, and how can purity be validated?
Methodological Answer: A scalable synthesis involves reacting a substituted nitroaniline derivative with methyl chloroformate under basic conditions. For example, analogous carbamates like O-phenyl-N-(4-nitrophenyl) carbamate were synthesized using phenyl chloroformate and 4-nitroaniline in methanol, yielding 82% purity after recrystallization . Post-synthesis, purity validation should employ thin-layer chromatography (TLC) with ethanol/DMSO (3:1) to confirm a single spot (Rf ~0.84) . High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is recommended for quantitative analysis, as demonstrated in lipophilicity studies of structurally similar carbamates .
Q. What analytical techniques are critical for characterizing this compound’s structure and functional groups?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use deuterated acetone (C3D6O) for 1H NMR to observe aromatic protons (δ 7.1–8.9 ppm) and the carbamate NH signal (δ ~9.8 ppm) .
- Infrared (IR) Spectroscopy: Confirm the presence of nitro (NO2: ~1520 cm⁻¹), carbamate carbonyl (C=O: ~1700 cm⁻¹), and cyanomethyl (C≡N: ~2250 cm⁻¹) groups.
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode can detect the molecular ion peak (e.g., [M+H]+) and fragmentation patterns for structural confirmation.
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer: Conduct forced degradation studies by incubating the compound in acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral buffers at 40–60°C for 24–72 hours. Monitor degradation via HPLC, as seen in studies of darunavir derivatives where carbamate degradation products were identified using LC-MS/MS and NMR . For thermal stability, use differential scanning calorimetry (DSC) to determine decomposition temperatures.
Advanced Research Questions
Q. What computational tools are available to predict the physicochemical properties of this compound?
Methodological Answer: Quantum chemistry-based platforms like CC-DPS integrate QSPR (Quantitative Structure-Property Relationship) and neural networks to predict properties such as logP (lipophilicity), solubility, and pKa. For example, CC-DPS provides InChIKey-based descriptors (e.g., UJRPCXHQCJTHEU-UHFFFAOYSA-N for related compounds) to model interactions . Molecular dynamics simulations (e.g., AMBER or GROMACS) can further analyze conformational stability in solvent environments.
Q. How can researchers resolve contradictions in experimental data, such as unexpected byproducts during synthesis?
Methodological Answer: Unexpected byproducts may arise from side reactions at the cyanomethyl or nitro groups. Use LC-MS/MS to identify impurities, referencing databases like NIST Chemistry WebBook for fragmentation patterns . For example, if a methyl ester byproduct is detected, optimize reaction stoichiometry and employ scavengers like molecular sieves to minimize hydrolysis. Cross-validate findings with 2D NMR (e.g., HSQC, HMBC) to confirm structural assignments .
Q. What strategies are recommended for studying structure-activity relationships (SAR) of this carbamate in biological systems?
Methodological Answer:
- Lipophilicity Profiling: Use reversed-phase HPLC with a gradient of acetonitrile/water (0.1% TFA) to determine logk values, correlating with membrane permeability .
- Bioisosteric Replacement: Substitute the cyanomethyl group with analogues (e.g., -CH2COOCH3) and compare biological activity using in vitro assays.
- Molecular Docking: Utilize AutoDock Vina to model interactions with target enzymes (e.g., esterases or proteases), guided by crystallographic data from related carbamates .
Q. How can degradation pathways be elucidated for this compound under oxidative stress?
Methodological Answer: Expose the compound to hydrogen peroxide (3% v/v) or UV light (254 nm) and analyze degradation products via high-resolution MS (HRMS) and tandem MS/MS. For instance, darunavir carbamate derivatives under oxidative stress produced novel degradation products (e.g., epoxides or hydroxylated species), identified using NMR and IR . Isotopic labeling (e.g., 13C at the carbamate group) can track bond cleavage mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
